N-(2-sec-butylphenyl)-2-methoxyacetamide
CAS No.:
Cat. No.: VC0859146
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19NO2 |
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Molecular Weight | 221.29 g/mol |
IUPAC Name | N-(2-butan-2-ylphenyl)-2-methoxyacetamide |
Standard InChI | InChI=1S/C13H19NO2/c1-4-10(2)11-7-5-6-8-12(11)14-13(15)9-16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Standard InChI Key | MMTDCPLVFOSBLJ-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC=CC=C1NC(=O)COC |
Canonical SMILES | CCC(C)C1=CC=CC=C1NC(=O)COC |
Introduction
Structural Characterization
Molecular Formula and Structure
N-(2-sec-butylphenyl)-2-methoxyacetamide consists of:
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Aryl group: A phenyl ring substituted with a sec-butyl group at the 2-position.
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Acetamide core: A 2-methoxyacetamide moiety (CH₃OCH₂C(O)NH-) attached to the aryl nitrogen.
The molecular formula is C₁₃H₁₉NO₂, with a molecular weight of approximately 221.29 g/mol (calculated based on analogous structures ).
Component | Description | Functional Groups |
---|---|---|
2-sec-butylphenyl | Phenyl ring with a sec-butyl group | Aromatic, alkyl substituent |
2-methoxyacetamide | Acetamide with methoxy at α-carbon | Amide, ether |
Key Structural Features
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Steric Effects: The sec-butyl group introduces steric hindrance at the ortho position of the phenyl ring, potentially influencing reactivity and molecular packing.
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Electronic Effects: The methoxy group donates electron density through resonance, stabilizing the acetamide carbonyl and affecting hydrogen-bonding interactions.
Synthetic Pathways and Analogous Compounds
Comparison with Documented Acetamide Derivatives
Notable Differences:
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Steric Profile: The sec-butyl group in the target compound creates greater steric bulk compared to diethyl substituents .
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Electronic Profile: Similar methoxy electronic effects but distinct aryl substituent interactions.
Applications and Research Context
Catalytic and Synthetic Relevance
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NHC Ligand Precursors: Acetamides with aryl substituents can undergo deprotonation to form NHCs, enabling transition-metal catalysis .
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Palladium-Catalyzed Coupling: Aryl halides derived from this compound could participate in Suzuki or Buchwald-Hartwig reactions .
Data Gaps and Future Directions
Critical Research Needs
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Experimental Characterization: NMR, IR, and mass spectrometry data are required to confirm structure and purity.
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Biological Screening: Testing against target enzymes or receptors to assess bioactivity.
Synthetic Optimization
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